

# An In-depth Technical Guide to the Spectral Data of 4-Fluorothioanisole

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## Compound of Interest

Compound Name: 4-Fluorothioanisole

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This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the compound **4-Fluorothioanisole** ( $C_7H_7FS$ ). This document is intended to serve as a core reference for the identification, characterization, and utilization of this compound in research and development.

## Compound Information

- Name: **4-Fluorothioanisole**
- Synonyms: 4-Fluorophenyl methyl sulfide, 1-Fluoro-4-(methylthio)benzene
- CAS Number: 371-15-3
- Molecular Formula:  $C_7H_7FS$ <sup>[1]</sup>
- Molecular Weight: 142.19 g/mol
- Structure:
  - Linear Formula:  $FC_6H_4SCH_3$

## Spectral Data

The following sections present the key spectral data for **4-Fluorothioanisole**, organized for clarity and ease of comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectral data for **4-Fluorothioanisole**.

Table 1:  $^1\text{H}$  NMR Spectral Data of **4-Fluorothioanisole**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.35 - 7.25	m	-	2H	Ar-H (ortho to -SCH <sub>3</sub> )
7.05 - 6.95	m	-	2H	Ar-H (ortho to -F)
2.45	s	-	3H	-SCH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectral Data of **4-Fluorothioanisole**

Chemical Shift ( $\delta$ , ppm)	Assignment
162.5 (d, J = 245 Hz)	C-F
134.0 (d, J = 8 Hz)	C-S
130.5 (d, J = 3 Hz)	C (ortho to -SCH <sub>3</sub> )
116.0 (d, J = 22 Hz)	C (ortho to -F)
15.5	-SCH <sub>3</sub>

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **4-Fluorothioanisole** exhibits characteristic absorption bands.

Table 3: Infrared (IR) Spectral Data of **4-Fluorothioanisole**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3070 - 3000	Medium	Aromatic C-H Stretch
2925	Medium	Aliphatic C-H Stretch (-CH <sub>3</sub> )
1590	Strong	Aromatic C=C Stretch
1490	Strong	Aromatic C=C Stretch
1290	Strong	C-F Stretch
1090	Medium	C-S Stretch
820	Strong	p-disubstituted benzene C-H bend

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Table 4: Mass Spectrometry (MS) Data of **4-Fluorothioanisole**

m/z	Relative Intensity (%)	Assignment
142	100	[M] <sup>+</sup> (Molecular Ion)
127	80	[M - CH <sub>3</sub> ] <sup>+</sup>
109	40	[M - SH] <sup>+</sup>
96	60	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

## NMR Spectroscopy

- Sample Preparation: Approximately 10-20 mg of **4-Fluorothioanisole** was dissolved in 0.6-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) containing tetramethylsilane (TMS) as an internal standard.<sup>[2]</sup> The solution was then transferred to a 5 mm NMR tube.
- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were acquired on a 500 MHz Bruker NMR spectrometer.<sup>[3]</sup>
- $^1\text{H}$  NMR Acquisition: A standard single-pulse experiment was used with a pulse angle of 30-45°, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.<sup>[2]</sup> Typically, 8-16 scans were accumulated to achieve a good signal-to-noise ratio.<sup>[2]</sup>
- $^{13}\text{C}$  NMR Acquisition: A proton-decoupled pulse sequence was employed with a pulse angle of 30-45°, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.<sup>[2]</sup> Due to the lower natural abundance of  $^{13}\text{C}$ , 128-1024 scans were averaged.<sup>[2]</sup>
- Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, and the resulting spectra were phased and calibrated using the TMS signal at 0.00 ppm.

## Infrared (IR) Spectroscopy

- Sample Preparation: A drop of neat **4-Fluorothioanisole** was placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: The FTIR spectrum was recorded on a Bruker Tensor 27 FT-IR spectrometer.
- Acquisition Parameters: The spectrum was acquired over a range of 4000-400  $\text{cm}^{-1}$  with a resolution of 4  $\text{cm}^{-1}$ . A total of 16 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement.
- Data Processing: The resulting spectrum was baseline corrected and the peaks were picked using the instrument's software.

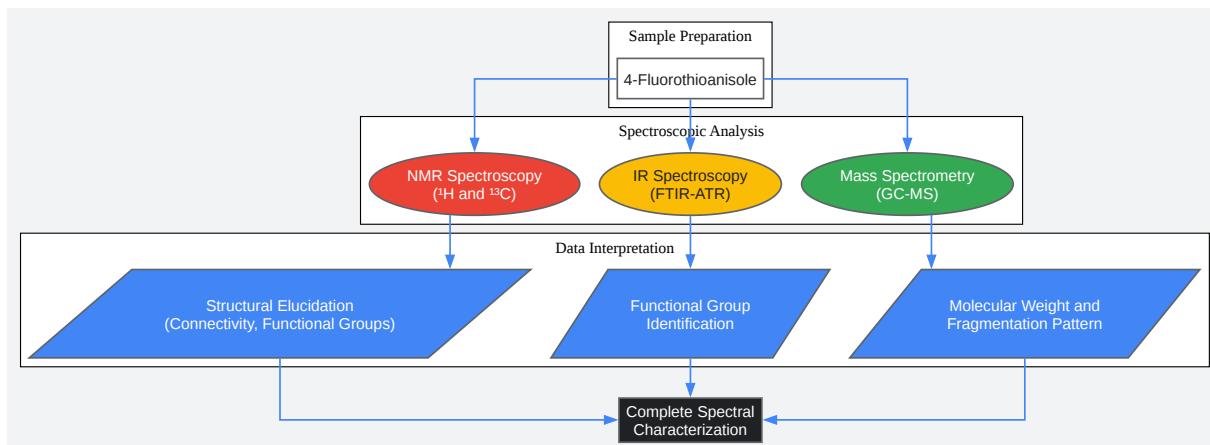
## Mass Spectrometry (MS)

- Sample Preparation: A dilute solution of **4-Fluorothioanisole** was prepared in dichloromethane (100 ppm).

- Instrumentation: The analysis was performed using a Shimadzu GC-17A gas chromatograph coupled to a QP5050A mass spectrometer.
- Gas Chromatography (GC) Conditions:
  - Injector: Split mode (50:1 split ratio) at 250°C.
  - Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
  - Oven Program: Initial temperature of 50°C for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.
  - Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Mass Spectrometry (MS) Conditions:
  - Ionization: Electron Ionization (EI) at 70 eV.
  - Ion Source Temperature: 230°C.
  - Quadrupole Temperature: 150°C.
  - Mass Range: Scanned from m/z 40 to 400.
- Data Analysis: The mass spectrum corresponding to the chromatographic peak of **4-Fluorothioanisole** was extracted and analyzed to identify the molecular ion and major fragment ions.

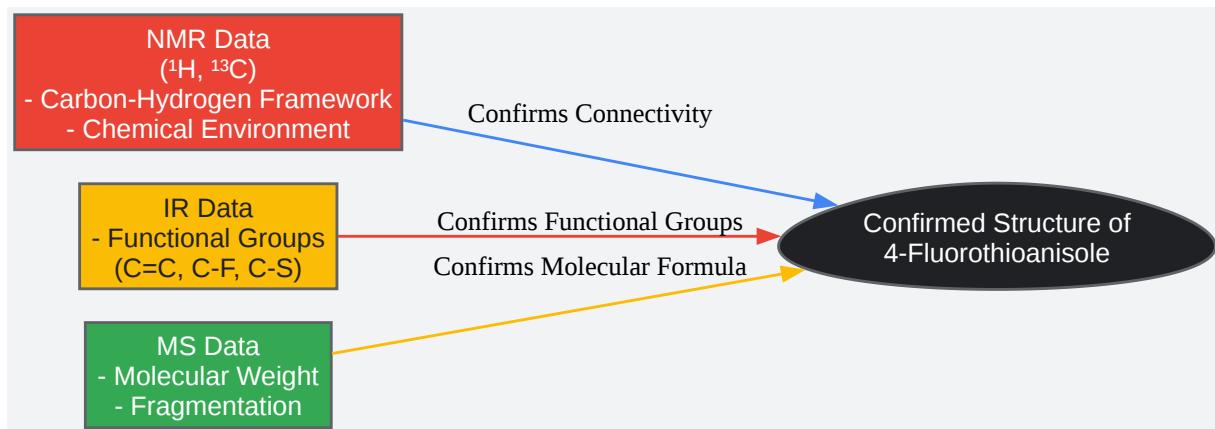
## Mandatory Visualizations

The following diagrams illustrate the logical workflow of the spectral analysis and the relationships between the different spectroscopic techniques.



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*Workflow for the spectral analysis of **4-Fluorothioanisole**.*



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*Integration of spectral data for structural confirmation.*

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## References

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